molecular formula C9H7BClNO2 B3282131 (4-Chloroquinolin-3-yl)boronic acid CAS No. 745784-09-2

(4-Chloroquinolin-3-yl)boronic acid

Cat. No.: B3282131
CAS No.: 745784-09-2
M. Wt: 207.42 g/mol
InChI Key: RCOYQAVBYWNJAL-UHFFFAOYSA-N
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Description

(4-Chloroquinolin-3-yl)boronic acid is an organoboron compound featuring a boronic acid group attached to a 4-chloroquinoline moiety

Mechanism of Action

Target of Action

The primary target of (4-Chloroquinolin-3-yl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that forms a carbon-carbon bond between two organic groups .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium . The process begins with the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium . The resulting organopalladium complex then undergoes reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis .

Pharmacokinetics

The pharmacokinetics of this compound, like other boronic acids, is influenced by its stability and reactivity . Boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions . .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules . The ability to form carbon-carbon bonds in a controlled and selective manner is crucial for the development of new drugs and therapies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires mild and functional group tolerant conditions . Additionally, certain boronic acids, including this compound, can decompose in air, affecting their stability and efficacy . Therefore, the reaction conditions and storage environment play a crucial role in the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Chloroquinolin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions, high functional group tolerance, and the stability of the resulting organoboron compounds .

Chemical Reactions Analysis

Types of Reactions: (4-Chloroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 4-Methylphenylboronic acid

Comparison: (4-Chloroquinolin-3-yl)boronic acid is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness enhances its reactivity and specificity in various chemical and biological applications .

Properties

IUPAC Name

(4-chloroquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOYQAVBYWNJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2N=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694503
Record name (4-Chloroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-09-2
Record name B-(4-Chloro-3-quinolinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745784-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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